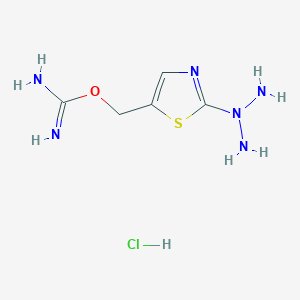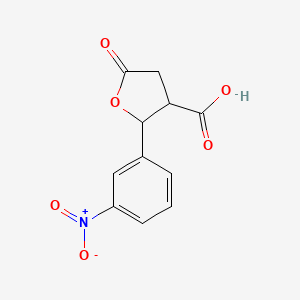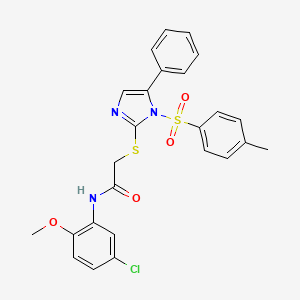
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenyl-tosyl-imidazole moiety, and a thioacetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Phenyl and Tosyl Groups: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tosyl group can be added through a sulfonation reaction.
Attachment of the Chloro-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the chloro-methoxyphenyl group is attached to the imidazole ring.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the tosyl group.
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide linkage instead of acetamide.
Uniqueness
The presence of the tosyl group and the specific arrangement of functional groups in “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
Propriétés
Formule moléculaire |
C25H22ClN3O4S2 |
|---|---|
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonyl-5-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-17-8-11-20(12-9-17)35(31,32)29-22(18-6-4-3-5-7-18)15-27-25(29)34-16-24(30)28-21-14-19(26)10-13-23(21)33-2/h3-15H,16H2,1-2H3,(H,28,30) |
Clé InChI |
KMQNODFSFAJDQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
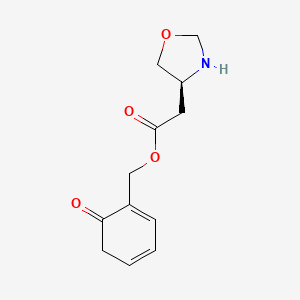

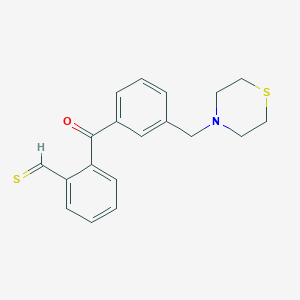
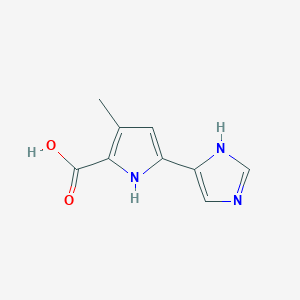
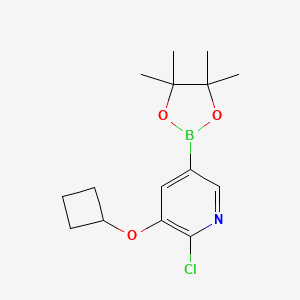
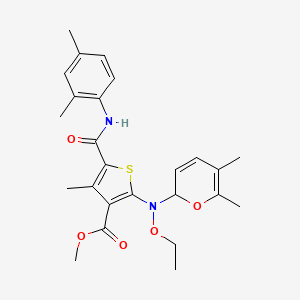
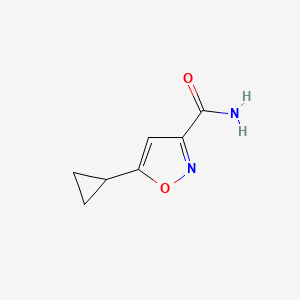
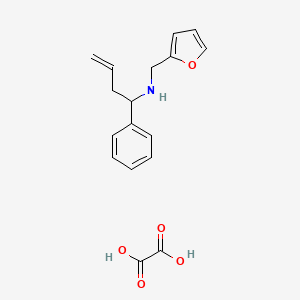
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
